molecular formula C10H9NO3 B1362848 7-methoxyisoquinoline-1,3(2H,4H)-dione CAS No. 76746-94-6

7-methoxyisoquinoline-1,3(2H,4H)-dione

Cat. No.: B1362848
CAS No.: 76746-94-6
M. Wt: 191.18 g/mol
InChI Key: AIDXWJHKQIWYKP-UHFFFAOYSA-N
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Description

7-Methoxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a methoxy group at the seventh position and a dione functionality at the first and third positions. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxyisoquinoline-1,3(2H,4H)-dione typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Oxidation: The dione functionality is introduced by oxidizing the isoquinoline derivative. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxyisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated isoquinolines, and various substituted isoquinoline compounds.

Scientific Research Applications

7-Methoxyisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxyisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound without the methoxy and dione functionalities.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

    7-Methoxyisoquinoline: Similar to 7-methoxyisoquinoline-1,3(2H,4H)-dione but lacks the dione functionality.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the dione functionality allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

7-methoxy-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(12)11-10(13)8(6)5-7/h2-3,5H,4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDXWJHKQIWYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)NC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362924
Record name 7-methoxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76746-94-6
Record name 7-methoxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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